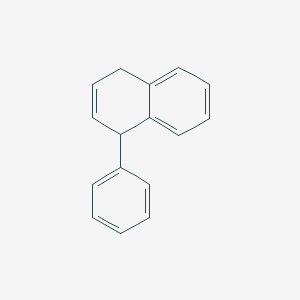

1-Phenyl-1,4-dihydronaphthalene

Description

Significance in Advanced Chemical Synthesis Methodologies

While not a common starting material itself, the synthesis of the 1,4-dihydronaphthalene (B28168) scaffold is a significant focus, providing pathways to more complex and functionalized molecules. The parent compound, 1,4-dihydronaphthalene, has been identified as an important molecular weight moderator in the controlled polymerization of unsaturated organic compounds using alfin catalysts. google.com This application is crucial for producing alfin rubbers with manageable molecular weights, which otherwise tend to be extremely high. google.com

The synthesis of the dihydronaphthalene core itself represents a valuable methodology. For instance, the treatment of 1-naphthylmethylamine with a strong base can lead to 1,4-dihydronaphthalene-1-carbonitriles. nih.gov These products, featuring a quaternary carbon center, serve as versatile intermediates for the construction of sp³-rich and complex polycyclic scaffolds, demonstrating the synthetic utility of dearomative functionalization of the naphthalene (B1677914) core. nih.gov Furthermore, 1-phenyl-1,4-dihydronaphthalene can be a precursor to fully aromatic systems, such as its conversion to 1-phenylnaphthalene (B165152). chemsrc.com

The traditional method for preparing 1,4-dihydronaphthalene involves the reduction of naphthalene using sodium and alcohol. google.com Process improvements have focused on optimizing solvent ratios to facilitate the separation of the desired 1,4-isomer from the 1,2-isomer and other reaction byproducts. google.com

Role in Fundamental Mechanistic Organic Chemistry Studies

This compound is central to fundamental studies of reaction mechanisms, particularly in the context of polycyclic aromatic hydrocarbon formation. Crossed molecular beam experiments have provided profound insights into its synthesis from the reaction of the phenyl radical (C₆H₅) with 1,3-butadiene (B125203) (C₄H₆) under single-collision conditions. nih.govresearchgate.netacs.org

This reaction is initiated by a barrierless addition of the phenyl radical to a terminal carbon atom of the 1,3-butadiene molecule, forming a bound intermediate. researchgate.netuhmreactiondynamics.org This intermediate can then follow one of two main pathways:

Hydrogen elimination from the butadiene moiety to form the monocyclic product, 1-phenyl-1,3-butadiene (B73350). researchgate.net

Isomerization of the adduct via ring closure to form a bicyclic intermediate. researchgate.netacs.org This intermediate then predominantly ejects a hydrogen atom from the phenyl moiety at the bridging carbon atom to yield 1,4-dihydronaphthalene. researchgate.netuhmreactiondynamics.org

This bicyclic product, 1,4-dihydronaphthalene, has been identified as the major product of the reaction. nih.govacs.org

| Reactants | Major Product | Minor Product | Product Ratio (Major:Minor) |

| Phenyl radical + 1,3-Butadiene | 1,4-Dihydronaphthalene | 1-Phenyl-1,3-butadiene | ~58% : ~34% researchgate.netacs.org |

This table summarizes the product distribution from the reaction of the phenyl radical with 1,3-butadiene under single-collision conditions.

Studies using deuterated reactants have been crucial in confirming this mechanism. For example, reacting D5-phenyl radicals with 1,3-butadiene resulted in the loss of a hydrogen atom primarily from the phenyl ring, supporting the formation of the 1,4-dihydronaphthalene structure. acs.orguhmreactiondynamics.org The reaction to form 1,4-dihydronaphthalene is highly exoergic, a key thermodynamic driving force. acs.orgacs.org The conformation of this compound has also been a subject of study, which is essential for understanding its reactivity and spectral properties. documentsdelivered.comacs.org

Relevance in Interdisciplinary Domains: Astrochemistry and Combustion Chemistry

The formation of this compound is highly relevant to the fields of astrochemistry and combustion chemistry, where it serves as a model for the growth of PAHs. nih.govresearchgate.net These molecules are significant products of incomplete combustion and are believed to be widespread in the interstellar medium (ISM). bohrium.comuhmreactiondynamics.org

The reaction between phenyl-type radicals and hydrocarbons like 1,3-butadiene represents a crucial step in the "bottom-up" formation of PAHs in these environments. uhmreactiondynamics.org A key finding is that the formation of the initial adduct proceeds without a de facto energy barrier, via a submerged barrier that lies below the energy of the reactants. researchgate.netbohrium.comuhmreactiondynamics.org

This "barrierless" nature has profound implications for astrochemistry, as it means these reactions can occur efficiently at the extremely low temperatures found in cold molecular clouds (around 10 K). researchgate.netresearchgate.net This provides a viable low-temperature pathway for the synthesis of complex aromatic molecules in space, which cannot be accounted for by traditional high-temperature mechanisms like the hydrogen-abstraction–acetylene-addition (HACA) pathway alone. bohrium.comuhmreactiondynamics.org

| Environment | Significance of this compound Formation |

| Combustion Chemistry | Represents a key mass growth process contributing to the formation of soot precursors and harmful PAHs from the reaction of aromatic radicals with small hydrocarbons. nih.govuhmreactiondynamics.orguhmreactiondynamics.org |

| Astrochemistry | Provides a de facto barrierless, low-temperature gas-phase route to form bicyclic and larger PAHs in cold molecular clouds and carbon-rich circumstellar envelopes. researchgate.netbohrium.comuhmreactiondynamics.org |

This table highlights the importance of this compound formation in different scientific domains.

The study of the formation of this compound and its analogues, such as methyl-substituted versions formed from tolyl radicals, helps to build more accurate models of carbon chemistry in diverse and extreme environments. uhmreactiondynamics.orgresearchgate.net

Structure

3D Structure

Properties

CAS No. |

13387-49-0 |

|---|---|

Molecular Formula |

C16H14 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-phenyl-1,4-dihydronaphthalene |

InChI |

InChI=1S/C16H14/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-9,11-12,16H,10H2 |

InChI Key |

WOOOZYPZODDYGO-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(C2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Mechanistic Insights and Theoretical Investigations

Computational Chemistry Approaches for Reaction Dynamics

The reaction dynamics of the phenyl radical with 1,3-butadiene (B125203) to form 1-phenyl-1,4-dihydronaphthalene are complex, involving multiple steps and intermediates. Computational chemistry has been an indispensable tool in mapping out the intricate details of this process.

Potential Energy Surface (PES) Calculations

The potential energy surface (PES) provides a fundamental landscape for understanding the energetics and pathways of a chemical reaction. For the reaction of the phenyl radical with 1,3-butadiene, PES calculations have been instrumental in identifying the most favorable reaction channels. researchgate.netnih.gov These calculations reveal a multi-step process that begins with the addition of the phenyl radical to the 1,3-butadiene molecule.

The PES for the C₆H₅ + C₄H₆ system shows that the reaction is initiated by the barrierless addition of the phenyl radical to a terminal carbon atom of 1,3-butadiene. nih.gov This initial addition leads to the formation of a C₁₀H₁₁ radical intermediate. Subsequent isomerization and cyclization steps on the PES then lead to the formation of the bicyclic structure of 1,4-dihydronaphthalene (B28168). nih.gov The calculations also highlight alternative pathways, such as hydrogen abstraction, but the formation of 1,4-dihydronaphthalene is a significant and energetically favorable route. nih.gov

Table 1: Calculated Relative Energies of Key Species on the Phenyl Radical + 1,3-Butadiene Potential Energy Surface

| Species | Relative Energy (kJ/mol) |

| C₆H₅ + C₄H₆ (Reactants) | 0 |

| van der Waals Complex | - |

| Initial Adduct (C₆H₅CH₂CHCHCH₂) | -134 |

| Transition State for Cyclization | - |

| Bicyclic Intermediate | - |

| Transition State for H-atom elimination | -103 |

| 1,4-Dihydronaphthalene + H | - |

| 1-Phenyl-1,3-butadiene (B73350) + H | - |

Ab Initio and Density Functional Theory (DFT) Methodologies

High-level ab initio and Density Functional Theory (DFT) methods are the workhorses for calculating the energies and structures of the various species on the PES. Methods such as G3(MP2,CC)//B3LYP/6-311G** have been employed to provide accurate thermochemical data for the reaction of the phenyl radical with butadiene isomers. nih.gov These methods involve calculating the electronic structure from first principles, without empirical parameters, providing a robust theoretical foundation for the reaction mechanism.

DFT calculations, often using functionals like B3LYP, are particularly useful for optimizing the geometries of the reactants, intermediates, and transition states. nih.gov The combination of DFT for geometries and higher-level ab initio methods for single-point energy calculations offers a cost-effective yet accurate approach to mapping the PES. These computational studies have been crucial in confirming that the addition of the phenyl radical to the terminal carbon of 1,3-butadiene is the most favorable initial step. nih.gov

RRKM-ME Studies on Reaction Kinetics and Product Branching Ratios

Rice-Ramsperger-Kassel-Marcus (RRKM) theory, coupled with a master equation (ME) analysis, is a powerful tool for predicting the temperature- and pressure-dependent rate constants and product branching ratios of complex reactions. While a specific RRKM-ME study for the formation of this compound from the phenyl radical and 1,3-butadiene is not extensively detailed in the available literature, studies on similar systems, such as the reaction of the phenyl radical with 1,2-butadiene, provide valuable insights into the methodology. nih.gov

For the reaction with 1,2-butadiene, RRKM-ME calculations have shown that at typical combustion temperatures, the product branching ratios are largely independent of pressure, and collisional stabilization of intermediates plays a minor role. nih.gov These studies predict that hydrogen abstraction channels are dominant at higher temperatures, while addition-elimination pathways leading to products like indene (B144670) (in the case of 1,2-butadiene) become more competitive at lower temperatures. nih.gov Extrapolating these general principles suggests that for the 1,3-butadiene reaction, the formation of 1,4-dihydronaphthalene would be a significant channel, particularly under conditions where addition reactions are favored.

Elucidation of Reaction Intermediates and Transition States

The detailed picture of the reaction mechanism emerges from the identification and characterization of the transient species that exist between the reactants and products.

Submerged Barriers to Addition and Isomerization

A key finding from the computational studies is the presence of "submerged barriers" for the addition and subsequent isomerization steps. researchgate.netnih.gov A submerged barrier is a transition state that lies energetically below the initial reactants. The transition state for the initial addition of the phenyl radical to 1,3-butadiene is submerged, meaning the reaction proceeds without an energetic barrier in the entrance channel, making it a facile process even at low temperatures. researchgate.netnih.gov

Following the initial addition to form the C₁₀H₁₁ radical, the pathway to 1,4-dihydronaphthalene involves cyclization. This ring-closure step also proceeds through a transition state. The subsequent elimination of a hydrogen atom to form the final product involves a "tight" exit transition state, which is located about 31 kJ/mol above the separated products of 1-phenyl-1,3-butadiene and a hydrogen atom. nih.gov The characterization of these submerged barriers and transition states is critical for accurately modeling the kinetics of this important PAH formation reaction.

Table 2: Key Intermediates and Transition States in the Formation of this compound

| Species Type | Description |

| Intermediate | van der Waals Complex: Weakly bound complex between phenyl radical and 1,3-butadiene. |

| Intermediate | C₁₀H₁₁ Radical Adduct: Formed after the addition of the phenyl radical to 1,3-butadiene. |

| Transition State | Addition Transition State: Submerged barrier leading to the C₁₀H₁₁ radical adduct. |

| Transition State | Cyclization Transition State: Leads to the formation of the bicyclic ring structure. |

| Transition State | H-atom Elimination Transition State: A tight transition state leading to the final 1,4-dihydronaphthalene product. |

Tight Exit Transition States for Product Formation

Theoretical and experimental studies on the formation of hydrogenated polycyclic aromatic hydrocarbons (PAHs) provide insight into the likely synthesis mechanism of this compound. The reaction of a phenyl radical with 1,3-butadiene to form the parent compound, 1,4-dihydronaphthalene, is a key model. This reaction proceeds via the barrierless addition of the phenyl radical to the terminal carbon of 1,3-butadiene, forming a bound intermediate. researchgate.net The dominant product, 1,4-dihydronaphthalene, is then formed through isomerization and subsequent ring closure. researchgate.netsigmaaldrich.com

A critical feature of this reaction is the emission of a hydrogen atom through a tight exit transition state , which is located approximately 31 kJ mol⁻¹ above the energy of the separated products. sigmaaldrich.com This type of transition state implies a late barrier to product formation, where the geometry of the complex is close to that of the final products. Similar mechanisms involving tight exit transition states have been identified in the reactions of phenyl radicals with isoprene (B109036) and 1,3-pentadiene (B166810), which lead to the formation of 2- and 1-methyl-1,4-dihydronaphthalene, respectively. osti.gov These reactions also proceed through the loss of a hydrogen atom from a bicyclic intermediate, with the exit transition state located about 30 kJ mol⁻¹ above the products. osti.gov While direct studies on this compound are not specified, these findings for analogous reactions strongly suggest its formation likely follows a similar pathway involving a tight exit transition state.

Isotopic Labeling Studies for Mechanistic Deconvolution

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms. While specific studies focusing solely on this compound are not prominent in the literature, research on related systems highlights the utility of this approach.

For instance, the mechanism of 1,4-dihydronaphthalene formation has been probed using isotopically labeled reactants. Crossed beam reactions of the phenyl radical (C₆H₅) with D6-1,3-butadiene (C₄D₆) were performed to understand the atomic rearrangements during the reaction. researchgate.net Such experiments are crucial for confirming the proposed reaction pathways, including which hydrogen atoms are eliminated and from which positions. General methodologies for using stable isotope labeling to connect metabolites to their biosynthetic gene clusters and for synthesizing labeled compounds for analysis are well-established, underscoring the potential for this technique in future studies of this compound. nih.govopenmedscience.com

Conformational Dynamics and Stereochemical Aspects

The three-dimensional structure of this compound, including the orientation of its phenyl substituent and the puckering of the dihydronaphthalene ring, dictates its physical and chemical properties.

Ring Pucker and Structural Conformations

The 1,4-dihydronaphthalene ring system is not perfectly flat. acs.orgacs.org Theoretical studies and experimental data from rotational spectroscopy on the parent 1,4-dihydronaphthalene molecule indicate it adopts a slightly puckered conformation. acs.orgresearchgate.net While some calculations suggest a nearly planar boat-like structure, the possibility of interconversion between boat and chair-like forms exists, especially with substitution. iaea.orgrsc.org

The degree and type of puckering can be quantified using Cremer-Pople parameters. Although specific parameters for this compound are not available, data from related structures provide a valuable reference. For example, a crystal structure analysis of a dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene derivative revealed that its cyclohexa-1,3-diene ring adopts a half-chair conformation. iucr.org

| Parameter | Description | Value |

|---|---|---|

| q₂ (Å) | Total puckering amplitude component | 0.3091 |

| q₃ (Å) | Total puckering amplitude component | 0.1461 |

| φ₂ (°) | Pseudorotational phase angle | 155.9 |

| θ (°) | Puckering angle | 64.7 |

Cation Radical and Carbocation Mediated Reactions within Zeolitic Environments

Zeolites can act as solid acid catalysts, providing a constrained environment where reactive intermediates like cation radicals and carbocations can be generated. While research on this compound within zeolites is scarce, studies on the closely related isomer, 1-phenyl-3,4-dihydronaphthalene , within a CaY zeolite offer significant insights. miami.edu When introduced into the zeolite, 1-phenyl-3,4-dihydronaphthalene can undergo reactions mediated by both its cation radical and carbocation, demonstrating the powerful influence of the zeolite environment on reaction pathways. miami.edu These findings suggest that this compound would likely exhibit similar reactivity, forming corresponding cationic intermediates if subjected to the same conditions.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Molecular Dynamics

Vibrational spectroscopy probes the quantized vibrational states of a molecule, offering a fingerprint that is unique to its structure and bonding.

Infrared (IR) spectroscopy of 1-Phenyl-1,4-dihydronaphthalene reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups and skeletal structure. Experimental data obtained via Attenuated Total Reflectance (ATR) FT-IR spectroscopy have identified several key peaks. rsc.org The presence of both aromatic and aliphatic C-H bonds is confirmed by stretches observed above and below 3000 cm⁻¹.

The reported IR absorption peaks provide a clear vibrational signature for the compound. rsc.org High-wavenumber bands at 3060 and 3026 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl and dihydronaphthalene aromatic rings. rsc.org Just below 3000 cm⁻¹, peaks at 2864 and 2820 cm⁻¹ correspond to the C-H stretching of the methylene (B1212753) groups in the dihydronaphthalene ring. rsc.org A distinct peak at 1600 cm⁻¹ can be assigned to C=C stretching vibrations within the aromatic rings. rsc.org The region from 1492 to 1423 cm⁻¹ contains multiple peaks associated with skeletal vibrations of the aromatic rings, while the lower frequency bands at 1074, 1030, and 1018 cm⁻¹ are part of the fingerprint region, representing complex C-H bending and C-C stretching modes. rsc.org

Table 1: Infrared (IR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3060, 3026 | Aromatic C-H Stretch |

| 2864, 2820 | Aliphatic C-H Stretch |

| 1600 | Aromatic C=C Stretch |

| 1492, 1453, 1423 | Aromatic Ring Skeletal Vibrations |

| 1074, 1030, 1018 | Fingerprint Region (C-H Bending, C-C Stretch) |

Data sourced from The Royal Society of Chemistry, Electronic Supplementary Information. rsc.org

Detailed experimental Raman spectroscopy data for this compound are not extensively available in the reviewed scientific literature. While Raman spectroscopy is a powerful complementary technique to IR for studying vibrational modes, specific peak assignments for this compound have not been reported in the searched sources.

Electronic Spectroscopy for Excited State Analysis

Electronic spectroscopy investigates the electronic transitions within a molecule, providing information on its excited states and conjugated systems.

Specific Ultraviolet (UV) absorption maxima for this compound are not detailed in the surveyed research literature. Although photochemical studies involving this molecule have been conducted, explicit λmax values from UV-Vis absorption spectra have not been reported. ru.nl

Laser-Induced Fluorescence (LIF) is a highly sensitive technique used to probe the electronic and vibrational structure of molecules in their excited states. However, published LIF spectroscopic data for this compound were not found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules in solution. The conformation of this compound has been a subject of detailed NMR analysis. acs.orgdocumentsdelivered.com

The ¹H NMR spectrum provides significant structural information. A study reported the following chemical shifts for the compound in CDCl₃, recorded on a 500 MHz instrument: δ 7.28 (dd, J = 7.5, 7.5 Hz, 2H), 7.21–7.13 (m, 5H), 7.09 (dd, J = 7.5, 7.5 Hz, 2H). rsc.org Another report, also using a 500 MHz instrument and CDCl₃, provided slightly different values, potentially for a different isomer or conformation: δ 7.59 (brs, 2H), 7.42–7.37 (m, 4H), 7.13 (dd, J = 2.0, 5.5 Hz, 1H), 7.10 (brs, 1H), 6.99 (brs, 1H). wiley-vch.de The complex multiplets in the aromatic region (approx. 7.0-7.6 ppm) correspond to the protons of the phenyl group and the aromatic portion of the dihydronaphthalene system.

While specific peak-by-peak assignments for the ¹³C NMR spectrum are not listed in the text of the available literature, a published spectrum image confirms the unique carbon environments within the molecule. rsc.org Analysis of closely related structures, such as 2,3-Diiodo-1-phenyl-1,4-dihydronaphthalene, shows characteristic signals for the aliphatic carbons (C1 and C4) and the olefinic and aromatic carbons, which would be expected in the spectrum of the parent compound as well. rsc.org

Table 2: ¹H NMR Spectroscopy Data for this compound

| Source | Solvent | Frequency (MHz) | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|---|

| RSC Supp. Info rsc.org | CDCl₃ | 500 | 7.28 (dd, J = 7.5, 7.5 Hz, 2H), 7.21–7.13 (m, 5H), 7.09 (dd, J = 7.5, 7.5 Hz, 2H) |

High-Field 1H NMR for Conformational Equilibria

High-field Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the solution-state conformation of this compound. The dihydronaphthalene ring is not planar and can exist in a boat-like conformation. The substituent at the C1 position can adopt either a pseudo-axial (pa) or pseudo-equatorial (pe) orientation, leading to different conformational equilibria compared to simpler alkyl-substituted analogues.

Detailed analysis of the 500-MHz ¹H NMR spectrum provides critical insights into this conformation. acs.org In a CDCl₃ solution, the chemical shifts and, more importantly, the proton-proton coupling constants (J-values) reveal the preferred geometry. acs.org Unlike 1-alkyl-1,4-dihydronaphthalenes, where the conformer with the pseudo-axial substituent is markedly more stable, this compound exhibits a more flattened dihydronaphthalene ring. acs.org This suggests that the energetic difference between the pseudo-axial and pseudo-equatorial conformers is smaller.

The vicinal coupling constants between the protons on the C2 and C3 carbons (⁵Jcis) and the allylic couplings provide a wealth of structural information. acs.org For instance, the allylic couplings (⁴J) between H1 and H3, and H2 and H4, have intermediate values, which indicates the specific orientation of the protons at C1 and C4 relative to the C2-C3 double bond's π-orbitals. acs.org

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

|---|---|---|

| H-1 | 4.60 | ³J(1,2) = 3.6 |

| H-2 | 5.95 | ⁴J(1,3) = 2.4 |

| H-3 | 6.10 | ³J(2,3) = 10.1 |

| H-4a | 3.45 | ⁴J(2,4a) = 2.1 |

| H-4b | 3.55 | ⁴J(2,4b) = 1.6 |

| H-5, H-8 | 7.1-7.2 | ⁵J(cis) = 5.5 |

| H-6, H-7 | 7.1-7.2 | |

| Phenyl | 7.2-7.4 |

Data sourced from Lamberts, J.J.M.; Haasnoot, C.A.G.; Laarhoven, W.H. (1984). acs.org

Multidimensional NMR for Complex Structural Elucidation

While high-field ¹H NMR is powerful, complex molecules like this compound benefit from multidimensional NMR techniques for complete and unambiguous assignment of all proton and carbon signals. These experiments correlate nuclei through bonds or through space, resolving spectral overlap and confirming the molecular structure.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds (²J or ³J). For this compound, a COSY spectrum would show cross-peaks connecting H1 to H2, H2 to H3, and the protons at C4 to H3, confirming the spin systems within the dihydronaphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates protons directly to the carbons they are attached to. It is invaluable for assigning the signals in the ¹³C NMR spectrum. Each proton signal would show a correlation to its corresponding carbon signal, for example, the signal for H1 at 4.60 ppm would correlate to the C1 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J to ⁴J). It is crucial for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the H1 proton to the carbons of the phenyl ring, as well as to C3 and C8a of the naphthalene (B1677914) system, confirming the connection and relative positions of the different structural fragments. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org For this compound, NOESY is particularly useful for determining the relative stereochemistry. For example, observing a NOESY cross-peak between the H1 proton and one of the H4 protons would provide information about the folding of the dihydronaphthalene ring and the orientation of the phenyl group.

Application of Deuterated Derivatives in NMR Analysis

The strategic replacement of specific protons with deuterium (B1214612) (²H) is a powerful tool in NMR analysis, particularly for simplifying complex spectra. Although specific studies on deuterated this compound are not prominent in the literature, the application of this methodology would be highly informative.

By synthesizing a derivative, for example, where the olefinic proton at C2 is replaced by deuterium (1-phenyl-2-deutero-1,4-dihydronaphthalene), the corresponding signal would disappear from the ¹H NMR spectrum. Furthermore, the coupling to this position would be eliminated, simplifying the signals of adjacent protons. The H1 signal would simplify from a doublet of doublets to a doublet, and the H3 signal would also show a simplified pattern. This allows for the unequivocal assignment of those signals and the accurate measurement of the remaining coupling constants. This method is instrumental in untangling complex spin systems and confirming signal assignments made by other NMR techniques.

Mass Spectrometry (MS) for Product Identification and Mechanistic Insights

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental formula of this compound and for gaining insights into its structure through fragmentation analysis. The nominal molecular weight of this compound (C₁₆H₁₄) is 206 g/mol . chemsrc.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 206. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. For aromatic compounds like this, the molecular ion peak is generally prominent. libretexts.org

Key fragmentation pathways would likely include:

Loss of a hydrogen atom: A peak at m/z 205 (M-1) is common for compounds with benzylic protons.

Retro-Diels-Alder (RDA) reaction: Although less common for this specific ring system compared to others, cleavage of the dihydronaphthalene ring could occur.

Loss of the phenyl group: Cleavage of the C1-C(phenyl) bond could lead to a fragment at m/z 129 (C₁₀H₉⁺) corresponding to the dihydronaphthyl cation, and a phenyl radical (not observed). The charge could also remain with the phenyl group, giving a peak at m/z 77 (C₆H₅⁺).

Rearrangements: The initial fragments can undergo further rearrangements and fragmentation, leading to a complex pattern of smaller ions.

When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the identification of this compound in complex mixtures and can be used to distinguish it from its isomers, such as 1-Phenyl-1,2-dihydronaphthalene (B90941), based on subtle differences in their fragmentation patterns or retention times. nih.gov

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 206 | [C₁₆H₁₄]⁺˙ (Molecular Ion) |

| 205 | [C₁₆H₁₃]⁺ |

| 129 | [C₁₀H₉]⁺ |

| 128 | [C₁₀H₈]⁺˙ (Naphthalene radical cation) |

| 77 | [C₆H₅]⁺ |

Based on general fragmentation patterns of aromatic hydrocarbons. libretexts.orgrsc.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. This technique can unambiguously establish bond lengths, bond angles, and torsional angles in the solid state.

For this compound, an X-ray crystal structure would provide invaluable data:

Conformation: It would confirm the boat-like conformation of the dihydronaphthalene ring and provide exact measurements of the folding angle. acs.org

Phenyl Group Orientation: The dihedral angle between the phenyl ring and the dihydronaphthalene moiety would be precisely determined, revealing any steric interactions or electronic effects like π-stacking that influence its orientation.

Absolute Stereochemistry: Since this compound is chiral, a single crystal of an enantiomerically pure sample allows for the determination of its absolute configuration (R or S) using anomalous dispersion techniques. organicchemistrydata.org This is particularly important when the compound is synthesized via a stereoselective route or isolated from a chiral source.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Alkyl-1,4-dihydronaphthalenes |

| 1-Phenyl-1,2-dihydronaphthalene |

| 1-Phenyl-2-deutero-1,4-dihydronaphthalene |

Advanced Applications and Contextual Relevance in Chemical Research

Precursor in Polycyclic Aromatic Hydrocarbon (PAH) Formation Studies

1-Phenyl-1,4-dihydronaphthalene is a key player in the investigation of polycyclic aromatic hydrocarbon (PAH) formation, a critical area of study in both terrestrial combustion processes and astrochemistry.

Contribution to PAH Growth in Combustion Environments

In the high-temperature and complex chemical milieu of combustion, the formation of PAHs is a significant environmental concern due to their mutagenic and carcinogenic properties. Research has identified the reaction between the phenyl radical (C₆H₅) and 1,3-butadiene (B125203) (C₄H₆) as a crucial, barrier-free pathway to the formation of larger aromatic systems. Under single collision conditions designed to mimic combustion environments, the bicyclic molecule 1,4-dihydronaphthalene (B28168) has been identified as the major product, accounting for a significant portion of the reaction output. researchgate.netresearchgate.net

The reaction proceeds through a barrierless addition of the phenyl radical to a terminal carbon of 1,3-butadiene, forming a bound intermediate. This intermediate then undergoes isomerization via ring closure and subsequent hydrogen atom elimination from the phenyl group to yield 1,4-dihydronaphthalene. researchgate.netresearchgate.net This process represents a fundamental step in the growth of PAHs, where smaller aromatic and unsaturated aliphatic molecules combine to form more complex, multi-ring structures.

Table 1: Products of the Reaction between Phenyl Radical and 1,3-Butadiene

| Product | Contribution |

| 1,4-Dihydronaphthalene | 58 ± 15% |

| 1-Phenyl-1,3-butadiene (B73350) | 34 ± 10% |

Data sourced from crossed molecular beam reaction studies. researchgate.netresearchgate.net

Significance in Interstellar Medium (ISM) Astrochemistry

The vast, cold, and low-density environment of the interstellar medium (ISM) is home to a surprisingly rich and complex chemistry. PAHs and their hydrogenated counterparts are believed to be widespread in the ISM and play a crucial role in various astrophysical processes, including the formation of stars and planets. The barrierless nature of the reaction between the phenyl radical and 1,3-butadiene to form 1,4-dihydronaphthalene makes it a highly significant process in these cold environments, where reactions with energy barriers are unlikely to occur. researchgate.netresearchgate.net

The formation of 1,4-dihydronaphthalene in the gas phase provides a foundational mechanism for the growth of the carbonaceous molecular skeleton of PAHs in the ISM. researchgate.net This contributes to the inventory of complex organic molecules observed in interstellar clouds and meteorites, offering clues to the prebiotic chemical evolution of the universe.

Intermediates for Complex Molecular Architectures and Natural Product Synthesis

The structural framework of this compound makes it a valuable intermediate for the stereoselective synthesis of intricate and biologically important molecules, including lignans (B1203133) and alkaloids.

Synthesis of Aryltetralin Lignan (B3055560) Lactones

Aryltetralin lignan lactones are a class of natural products that exhibit a wide range of biological activities, including anticancer and antiviral properties. The synthesis of their complex core structure often presents a significant challenge. The 1,4-dihydronaphthalene skeleton provides a convenient and versatile template for the construction of these molecules.

One synthetic strategy involves the photochemical reduction of a phenylnaphthalene lactone. Under specific irradiation conditions, the aromatic naphthalene (B1677914) core is selectively reduced to a 1,4-dihydronaphthalene derivative. This transformation is a key step in building the characteristic aryltetralin framework, demonstrating the utility of the 1,4-dihydronaphthalene moiety as a crucial building block in the synthesis of these medicinally important compounds.

Formal Synthesis of Tricyclic Alkaloids (e.g., Aphanorphine)

The tricyclic alkaloid aphanorphine (B1220791), which features a 3-benzazepine core with a bridged quaternary carbon center, has been the target of numerous synthetic efforts. A novel synthetic approach has utilized a derivative of 1,4-dihydronaphthalene to construct this challenging architecture. The formal synthesis of aphanorphine has been achieved through a process that involves the dearomative transformation of a 1-naphthylmethylamine. nih.gov

This method leads to the formation of a 1,4-dihydronaphthalene-1-carbonitrile intermediate. nih.gov This key intermediate, possessing the desired dihydronaphthalene core and a nitrile group for further functionalization, is then converted through a series of steps into a known synthetic precursor of aphanorphine. nih.gov This strategy highlights the importance of the 1,4-dihydronaphthalene scaffold in accessing complex alkaloid structures.

Table 2: Key Transformation in the Formal Synthesis of Aphanorphine

| Starting Material | Key Intermediate | Target Precursor |

| 1-Naphthylmethylamine derivative | 1,4-Dihydronaphthalene-1-carbonitrile derivative | Synthetic intermediate for Aphanorphine |

This synthetic route demonstrates the strategic use of a dearomatization reaction to generate the key dihydronaphthalene intermediate. nih.gov

Development of Novel Chemical Entities in Preparative Organic Chemistry

In the field of preparative organic chemistry, the this compound framework and its derivatives are instrumental in the development of new molecular entities and synthetic methodologies. The reactivity of the dihydronaphthalene core allows for a variety of chemical transformations, making it a versatile platform for creating diverse and complex structures.

The photochemical rearrangement of 1,2-dihydronaphthalenes to their 1,4-isomers, often induced by amines, is a synthetically useful reaction that provides access to the 1,4-dihydronaphthalene system with varying substitution patterns. researchgate.net This method expands the toolbox of organic chemists for creating specific isomers.

Furthermore, dihydronaphthalene derivatives are employed as scaffolds for the synthesis of new compounds with potential biological activity. For instance, novel 3,4-dihydronaphthalen-1(2H)-one derivatives have been synthesized and investigated for their cytotoxic effects against cancer cells. nih.gov The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, frequently utilizes diene systems that can lead to dihydronaphthalene structures, which are foundational in the synthesis of many natural products. organic-chemistry.orgnih.govresearchgate.netrsc.org The ability to construct the dihydronaphthalene ring with high stereocontrol is crucial in the total synthesis of complex natural products. organic-chemistry.orgresearchgate.netrsc.org

Q & A

Q. What established synthetic methods are available for 1-Phenyl-1,4-dihydronaphthalene?

The compound is synthesized via electrochemical reduction of 1-phenylnaphthalene, where polarographic waves indicate selective reduction of the naphthalene ring to form the 1,4-dihydro derivative . Metal-ammonia reduction of naphthalene derivatives (e.g., 1-methylnaphthalene) also provides efficient routes, achieving ~98% yield under optimized conditions . Key parameters include solvent choice (e.g., liquid ammonia), temperature control, and stoichiometric ratios of reducing agents.

Q. Which spectroscopic techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy identifies aromatic vs. aliphatic proton environments, while UV-Vis spectroscopy monitors conjugation changes during reduction . Mass spectrometry (MS) confirms molecular weight, and gas chromatography (GC) with CP Sil 5 CB columns resolves stereoisomers . Cross-validation with authentic spectral libraries is essential .

Q. How is purity assessed during synthesis?

Purity is quantified via High-Performance Liquid Chromatography (HPLC) using reverse-phase columns (e.g., C18) and UV detection. Environmental analysis standards, such as 1,3-dimethylnaphthalene protocols, recommend thresholds for impurity peaks (<0.1% area) . Differential Scanning Calorimetry (DSC) can further verify thermal stability .

Q. What environmental fate considerations apply to this compound?

Analogous naphthalene derivatives undergo partitioning into air, water, and soil, with degradation via photolysis or microbial action . Biomonitoring studies on occupational exposure to methylnaphthalenes suggest similar bioaccumulation potential for phenyl-dihydronaphthalenes . Environmental persistence should be modeled using octanol-water partition coefficients (log Kow) and half-life data from structural analogs.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reduction potentials during synthesis?

Coulometric analysis paired with permanganate titration quantifies electron transfer efficiency, addressing inconsistencies in polarographic data . For metal-ammonia reductions, kinetic studies (e.g., variable-temperature NMR) can identify side reactions, such as over-reduction to tetrahydro derivatives .

Q. What experimental designs study intermediates in telescoped syntheses?

Online Mass Spectrometry (MS) enables real-time tracking of intermediates in flow reactors. For example, telescoped synthesis of 1,4-endoxide derivatives uses MS to optimize residence times and quench reactive species . Reaction calorimetry ensures safety and scalability by monitoring exothermic events.

Q. How is thermodynamic stability evaluated using reaction thermochemistry?

NIST thermochemistry databases provide gas-phase enthalpy and entropy values for dihydronaphthalenes . Computational methods (e.g., DFT) predict stabilization energies of conjugated systems, while experimental calorimetry validates these models. Stability under oxidative conditions is tested via accelerated aging studies.

Q. What strategies validate toxicological data extrapolated from naphthalene analogs?

ATSDR’s tiered framework for naphthalenes includes:

- In vitro assays (e.g., hepatic CYP450 metabolism studies) .

- Cross-species comparative toxicokinetics (rodent vs. human) .

- Biomarker analysis (e.g., urinary 1-naphthol) to estimate exposure thresholds . Discrepancies in toxicity profiles (e.g., respiratory vs. hepatic effects) require mechanistic studies on phenyl-substitution impacts.

Q. How are stereochemical outcomes resolved in dihydro derivatives?

Chiral GC columns (e.g., β-cyclodextrin phases) separate enantiomers, while X-ray crystallography confirms absolute configurations . For epoxide derivatives (e.g., 1,4-epoxy-1,4-dihydronaphthalene), stereoselective synthesis using Sharpless conditions or enzymatic resolution ensures enantiopurity .

Q. What mechanistic insights explain epoxide formation from dihydronaphthalene?

Epoxidation via peracid intermediates follows a concerted mechanism, with regioselectivity dictated by electron density in the dihydro ring . In situ Raman spectroscopy tracks C-O bond formation, while MS/MS fragmentation identifies metastable intermediates. Competing pathways (e.g., dihydro→tetrahydro) are minimized using low-temperature, catalytic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.